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Abstract

6-(Methyl(phenyl)amino)nicotinaldehyde is a substituted pyridine derivative with potential
applications in medicinal chemistry and materials science. This technical guide provides a
comprehensive overview of its molecular structure, physicochemical properties, and a plausible
synthetic route. Due to the limited availability of experimental data in public literature, this guide
also incorporates in-silico predictions for its biological activities and ADMET (Absorption,
Distribution, Metabolism, Excretion, and Toxicity) properties to facilitate future research and
development.

Molecular Structure and Properties

6-(Methyl(phenyl)amino)nicotinaldehyde, also known as 6-(N-methylanilino)pyridine-3-
carbaldehyde, is an organic compound featuring a pyridine ring substituted with a
methyl(phenyl)amino group at the 6-position and a formyl (aldehyde) group at the 3-position.

Table 1: Physicochemical Properties of 6-(Methyl(phenyl)amino)nicotinaldehyde
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Property Value Source

Molecular Formula Ci13H12N20 PubChem CID: 76848695[1]
6-

IUPAC Name [methyl(phenyl)amino]pyridine-  PubChem CID: 76848695[1]

3-carbaldehyde

CAS Number 1355226-56-0 BLD Pharm[2]

Molecular Weight 212.25 g/mol PubChem CID: 76848695[1]
CN(C1=CC=CC=C1)C2=NC=

SMILES PubChem CID: 76848695
C(C=C2)Cc=0

Predicted LogP 25-35 In-silico prediction

) N Moderately soluble in organic B o

Predicted Solubility In-silico prediction

solvents

Experimental Protocols
Proposed Synthesis of 6-
(Methyl(phenyl)amino)nicotinaldehyde

While a specific, detailed experimental protocol for the synthesis of 6-
(Methyl(phenyl)amino)nicotinaldehyde is not readily available in the peer-reviewed literature,
a plausible synthetic route can be devised based on established methodologies for the
synthesis of similar N-substituted aminopyridines and the formylation of aromatic rings. A
potential two-step synthesis is outlined below.

Step 1: Synthesis of N-methyl-N-phenyl-5-bromopyridin-2-amine

This step involves a Buchwald-Hartwig amination reaction, a common method for forming
carbon-nitrogen bonds.

e Reactants: 2,5-dibromopyridine and N-methylaniline.

o Catalyst: A palladium-based catalyst such as Pdz(dba)s
(tris(dibenzylideneacetone)dipalladium(0)).
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Ligand: A bulky electron-rich phosphine ligand such as Xantphos (4,5-
Bis(diphenylphosphino)-9,9-dimethylxanthene).

Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

Solvent: An anhydrous aprotic solvent such as toluene or dioxane.

Procedure:

o To an oven-dried Schlenk flask, add 2,5-dibromopyridine, N-methylaniline, sodium tert-
butoxide, Pdz(dba)s, and Xantphos under an inert atmosphere (e.g., argon or nitrogen).

o Add anhydrous toluene and degas the mixture.

o Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Upon completion, cool the reaction to room temperature and quench with water.

o Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over
anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel.
Step 2: Formylation of N-methyl-N-phenyl-5-bromopyridin-2-amine

This step can be achieved via a lithium-halogen exchange followed by quenching with an
electrophilic formylating agent.

Reactants: N-methyl-N-phenyl-5-bromopyridin-2-amine.

Reagents: n-Butyllithium (n-BuLi) and N,N-dimethylformamide (DMF).

Solvent: Anhydrous tetrahydrofuran (THF).

Procedure:
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o Dissolve the product from Step 1 in anhydrous THF in an oven-dried flask under an inert
atmosphere.

o Cool the solution to -78 °C in a dry ice/acetone bath.
o Slowly add n-butyllithium dropwise and stir the mixture for 1-2 hours at -78 °C.
o Add anhydrous DMF dropwise and continue stirring at -78 °C for another 1-2 hours.

o Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride.

o Allow the mixture to warm to room temperature and extract the product with an organic
solvent.

o Dry the combined organic layers and concentrate under reduced pressure.

o Purify the final product, 6-(Methyl(phenyl)amino)nicotinaldehyde, by column
chromatography.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
recorded to confirm the molecular structure. While experimental data is not publicly
available, commercial suppliers like BLD Pharm indicate its availability[2][3].

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
confirm the elemental composition and molecular weight.

« Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the
aldehyde carbonyl stretch.

» Melting Point and Elemental Analysis: To determine the purity of the compound.
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In-Silico Predicted Biological Activity and Signaling
Pathways

In the absence of experimental biological data, in-silico methods can provide valuable insights
into the potential bioactivity of 6-(Methyl(phenyl)amino)nicotinaldehyde.

Predicted Biological Targets

Based on its structural similarity to other biologically active aminopyridines, it is plausible that
this compound may interact with various protein targets. Computational target prediction tools
suggest potential interactions with kinases, G-protein coupled receptors (GPCRs), and
enzymes involved in cellular signaling.

Recent research has identified nicotinaldehyde as a novel precursor for NAD biosynthesis,
which can impact the efficacy of certain anti-cancer treatments[4][5]. This suggests that 6-
(Methyl(phenyl)amino)nicotinaldehyde could potentially modulate NAD-dependent
pathways.

Predicted ADMET Profile

Table 2: In-Silico Predicted ADMET Properties

ADMET Property Predicted Outcome Significance
_ High probability of good oral May be suitable for oral
Absorption ) o o .
bioavailability. administration.

S Likely to cross the blood-brain ) o
Distribution bari Potential for CNS activity.
arrier.

Predicted to undergo oxidation  Important for understanding

Metabolism o
and glucuronidation. drug clearance.
, Primarily renal excretion of Relevant for dosing in patients
Excretion i ) ] )
metabolites. with renal impairment.
o Low to moderate predicted Further experimental validation
Toxicity . i i
toxicity. is required.
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These predictions are based on computational models and require experimental verification[6]

[7181[°].

Visualizations
Proposed Synthetic Workflow

Step 1: Buchwald-Hartwig Amination
Step 2: Formylation Purification & Characterization
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Caption: Proposed two-step synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde.

Potential Biological Interaction Logic
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Caption: Logical relationship of potential biological interactions.

Conclusion

6-(Methyl(phenyl)amino)nicotinaldehyde is a molecule of interest for which detailed
experimental data is currently lacking in the public domain. This guide provides a
comprehensive summary of its known properties and a plausible, detailed synthetic protocol to
enable its synthesis and further investigation. The in-silico predictions of its biological activity
and ADMET properties offer a starting point for researchers in drug discovery and development
to explore its potential therapeutic applications. Further experimental validation of these
predictions is essential to fully elucidate the pharmacological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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